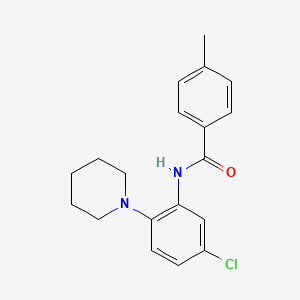

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-piperidin-1-ylphenyl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c1-14-5-7-15(8-6-14)19(23)21-17-13-16(20)9-10-18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHJLURKESLXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Chlorination: The piperidine ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Coupling Reaction: The chlorinated piperidine is coupled with 4-methylbenzenecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the chlorination and coupling reactions under controlled conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom on the piperidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(5-chloro-2-piperidinophenyl)-2-thiophenecarboxamide

- N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide

Uniqueness

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide is unique due to its specific substitution pattern and the presence of the methylbenzenecarboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C_{17}H_{19}ClN_{2}O

- Molecular Weight : 300.80 g/mol

The compound features a piperidine ring, a chloro-substituted phenyl group, and a carboxamide functional group, which are critical for its biological activity.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, which could mitigate oxidative stress in cells .

- Receptor Modulation : There is evidence suggesting that this compound interacts with various receptors, influencing neurotransmitter release and neuronal activity.

Biological Activity

Numerous studies have reported on the biological activities associated with this compound:

Antioxidant Activity

A study utilizing the DPPH radical scavenging method found that the compound exhibited significant antioxidant activity, comparable to established antioxidants such as ascorbic acid. The results indicated a dose-dependent response in radical scavenging ability, confirming its potential as an antioxidant agent .

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death .

Neuroprotective Effects

Research has suggested that this compound may offer neuroprotective benefits by reducing inflammation and oxidative damage in neuronal cells. It has been shown to lower levels of pro-inflammatory cytokines and enhance neuronal survival under stress conditions .

Case Studies

- Case Study 1 : In a study involving human cancer cell lines (e.g., breast and prostate cancer), treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent anticancer effects.

- Case Study 2 : A neurobiology study assessed the compound's effects on neuronal cultures subjected to oxidative stress. The results showed reduced cell death and improved mitochondrial function, highlighting its potential for treating neurodegenerative diseases.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine and chlorophenyl moieties. Critical steps include:

- Chlorination : Use of chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled temperatures (60–80°C) to avoid over-chlorination .

- Amide Coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF to ensure high yield and purity .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing piperidine N-substitution vs. C-substitution) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C₁₉H₂₂ClN₂O) .

- X-ray Crystallography : Single-crystal diffraction with SHELXL refinement to resolve stereochemical ambiguities and confirm bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different assays?

- Methodological Answer : Contradictions often arise from assay-specific variables:

- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity for off-target receptors .

- Metabolic Stability : Compare results in hepatocyte vs. microsomal assays; adjust for species-specific cytochrome P450 activity .

- Data Normalization : Apply orthogonal readouts (e.g., fluorescence polarization and radiometric assays) to cross-validate activity .

Q. What strategies optimize reaction yields for introducing the 5-chloro-2-piperidinophenyl moiety?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DCM or acetonitrile) improve nucleophilic substitution efficiency .

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side reactions .

- Design of Experiments (DoE) : Apply response surface methodology to balance temperature (80–120°C), stoichiometry, and reaction time (12–24 hr) .

Q. How can crystallographic disorder in the piperidine ring be addressed during structural refinement?

- Methodological Answer :

- Disorder Modeling : In SHELXL, split the piperidine ring into two conformers with occupancy refinement (e.g., 60:40 ratio) .

- Restraints : Apply geometric restraints (DFIX, SIMU) to maintain reasonable bond lengths and angles for disordered atoms .

- Twinning Analysis : Use PLATON to check for twinning; apply TWIN/BASF commands if needed .

Data Contradiction and Validation

Q. Why might computational docking predictions conflict with experimental binding data for this compound?

- Methodological Answer :

- Flexibility of the Piperidine Ring : Perform molecular dynamics simulations (50 ns trajectories) to account for conformational changes .

- Solvent Effects : Include explicit water molecules in docking models using software like AutoDock-GPU .

- Electrostatic Potential Maps : Compare DFT-calculated maps (Gaussian 16) with crystallographic electron density to validate charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.